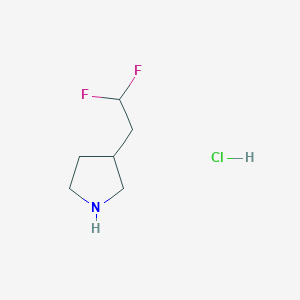![molecular formula C6H14ClNO B2820652 [(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride CAS No. 2490314-48-0](/img/structure/B2820652.png)
[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Industrial and Medical Applications
[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride, commonly known as methanol, is primarily known for its industrial applications. It serves as a chemical feedstock, solvent, and is increasingly important in various industrial processes. For instance, in the early 1980s, its production was notably introduced at a petrochemical complex in Saudi Arabia, emphasizing its significance in industrial operations (Downie et al., 1992). Moreover, methanol is used in automotive fuels, solvents, antifreeze fluid, cleaning products, and even in adulterated alcoholic beverages, showcasing its versatility in different sectors (Vilaça et al., 2018).
Toxicology and Safety Measures
The toxicological aspects of methanol are well-documented, with several studies highlighting the risks associated with its exposure. Cases of methanol toxicity primarily arise from ingestion, but inhalation and transdermal routes are also possible. Such cases emphasize the importance of safety measures and prompt diagnosis and treatment to avoid severe outcomes (Vural, 2019). Methanol-induced parkinsonism and cerebral vasculopathy have also been reported, further underscoring the need for public awareness and health authority intervention (Mohammed, Tarabzouni & Bohlega, 2022).
Biomonitoring and Health Implications
Research indicates the presence of fatty acid methyl esters in plasma, correlating with liver dysfunction, suggesting a potential biomarker for liver disease and an area for further exploration in understanding the metabolic pathways associated with methanol exposure (Aleryani et al., 2005). Furthermore, the use of optical coherence tomography to evaluate methanol-induced retinal toxicity illustrates the progression of medical technology in diagnosing and understanding the impact of toxic substances on human health (Fujihara, Kikuchi & Kurimoto, 2006).
特性
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIJGUMSXPLTR-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

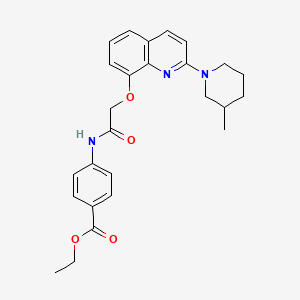
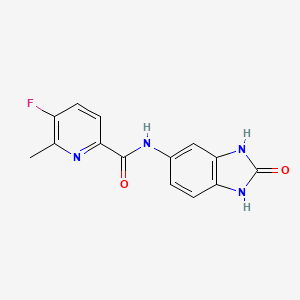
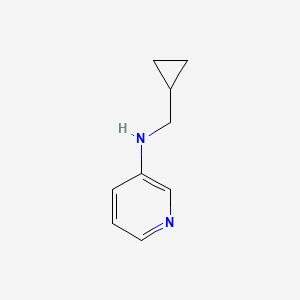
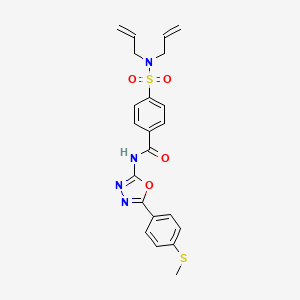
![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

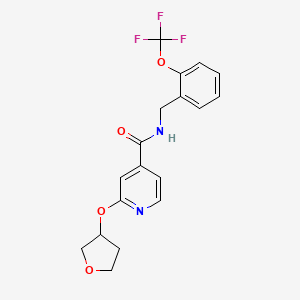
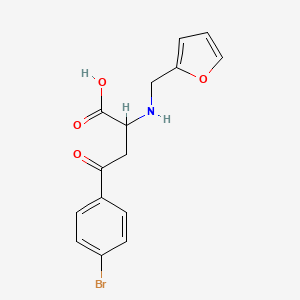
![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)
![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)
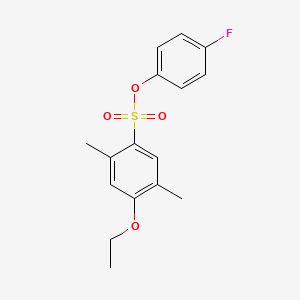
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)
